1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
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Overview
Description
1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone core, substituted with an ethylphenyl group and a fluorophenyl-oxadiazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-fluorobenzohydrazide with a suitable nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the pyridazinone core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the pyridazinone core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridazinone core, leading to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its possible anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- 1-(4-ethylphenyl)-3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- 1-(4-ethylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
Uniqueness
1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is unique due to the specific combination of its substituents, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain biological targets and improve its metabolic stability compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-2-13-3-9-16(10-4-13)25-12-11-17(26)18(23-25)20-22-19(24-27-20)14-5-7-15(21)8-6-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXVRLDLKZLWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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